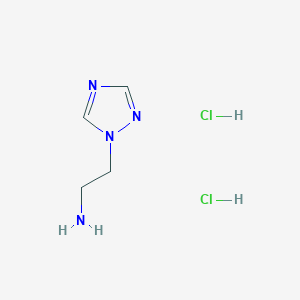

2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1,2,4-triazol-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.2ClH/c5-1-2-8-4-6-3-7-8;;/h3-4H,1-2,5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPGFYKFVNFLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40604081 | |

| Record name | 2-(1H-1,2,4-Triazol-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51444-26-9 | |

| Record name | 2-(1H-1,2,4-Triazol-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-1,2,4-triazol-1-yl)ethanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key building block for various bioactive molecules, a thorough understanding of its characteristics is paramount for its effective utilization. This document delves into the structural features, physicochemical parameters, spectral analysis, and analytical methodologies pertinent to this compound. The information presented herein is a synthesis of available literature on closely related analogues and established principles of heterocyclic chemistry, intended to serve as a valuable resource for researchers in the pharmaceutical sciences.

Introduction: The Significance of the Triazole Moiety

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to engage in a variety of non-covalent interactions. Its presence in numerous antifungal, antiviral, and anticancer agents underscores its therapeutic importance. The title compound, this compound, combines this versatile heterocycle with a primary amine, offering a reactive handle for the synthesis of a diverse array of derivatives. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, rendering it amenable to a variety of experimental conditions.

Chemical Structure and Identifiers

The structural integrity of a compound is the foundation of its chemical behavior. This compound is characterized by a 1,2,4-triazole ring linked via a nitrogen atom to an ethanamine side chain. The dihydrochloride salt is formed by the protonation of the basic nitrogen centers.

| Identifier | Value |

| IUPAC Name | 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine dihydrochloride |

| CAS Number | 51444-26-9 |

| Molecular Formula | C₄H₁₀Cl₂N₄ |

| Molecular Weight | 185.06 g/mol |

| Canonical SMILES | C1=CN=C(N1CCN)N.Cl.Cl |

| InChI Key | InChI=1S/C4H8N4.2ClH/c5-2-1-8-4-6-7-3-8;;/h3-4H,1-2,5H2;2*1H |

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a drug candidate profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is not extensively published, reliable estimations can be made based on the behavior of analogous structures and computational predictions.

| Property | Estimated Value/Range | Rationale and Insights |

| pKa | Amine: 8.5 - 9.5; Triazole: 2.0 - 3.0 | The ethanamine moiety is expected to have a pKa typical of a primary alkylamine. The triazole ring possesses both acidic and basic nitrogens; the most basic nitrogen is predicted to have a pKa in the acidic range. This dual nature is critical for its interaction with biological targets. |

| logP (Octanol-Water Partition Coefficient) | -1.0 to -0.5 (for the free base) | The presence of the polar triazole ring and the primary amine suggests that the compound is hydrophilic, leading to a negative logP value. This indicates a preference for the aqueous phase, which is a key factor in its formulation and bioavailability. |

| Aqueous Solubility | High | As a dihydrochloride salt of a small, polar molecule, high aqueous solubility is anticipated. This is advantageous for in vitro assays and for the development of parenteral formulations. |

| Melting Point | >200 °C (with decomposition) | Salt forms of small organic molecules, particularly hydrochlorides, typically exhibit high melting points. The exact value can be influenced by the crystalline form.[1] |

| Stability | Stable under standard conditions; sensitive to strong oxidizing agents and extreme pH. | The 1,2,4-triazole ring is generally stable.[2] However, as with most organic compounds, prolonged exposure to harsh conditions can lead to degradation. The primary amine can be susceptible to oxidation. |

Synthesis and Experimental Protocols

The synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanamine typically involves the nucleophilic substitution of a suitable precursor with 1H-1,2,4-triazole. The dihydrochloride salt is then prepared by treating the free base with hydrochloric acid.

Synthetic Pathway

A plausible synthetic route starts with the reaction of 1H-1,2,4-triazole with a protected 2-aminoethyl halide, followed by deprotection and salt formation. This approach offers good control over the regioselectivity of the N-alkylation.

Step-by-Step Synthesis Protocol (Adapted from related literature)

-

N-Alkylation: To a solution of 1H-1,2,4-triazole in a suitable polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate. To this mixture, add N-(2-bromoethyl)phthalimide portion-wise at room temperature. Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Work-up and Isolation of Intermediate: Once the reaction is complete, cool the mixture and pour it into water to precipitate the product. Filter the solid, wash with water, and dry to obtain N-(2-(1H-1,2,4-triazol-1-yl)ethyl)phthalimide.

-

Deprotection: Suspend the phthalimide-protected intermediate in ethanol and add hydrazine hydrate. Reflux the mixture until the deprotection is complete (monitored by TLC).

-

Isolation of Free Base: Cool the reaction mixture and remove the phthalhydrazide byproduct by filtration. Concentrate the filtrate under reduced pressure to obtain the crude free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of ethanol and add a solution of hydrochloric acid in ethanol (2 equivalents). The dihydrochloride salt will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the triazole ring protons, typically in the aromatic region (δ 7.5-8.5 ppm). The ethanamine protons will appear as two triplets in the aliphatic region (δ 3.0-4.5 ppm), corresponding to the methylene group adjacent to the triazole ring and the methylene group adjacent to the amino group. The N-H protons of the protonated amine will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the triazole ring (δ 140-155 ppm) and the two aliphatic carbons of the ethanamine side chain (δ 35-50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Characteristic absorption bands are expected for N-H stretching of the ammonium salt, C-H stretching of the aliphatic and aromatic groups, C=N and N=N stretching of the triazole ring, and C-N stretching.[3][4]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Ammonium) | 3200 - 2800 (broad) |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=N / N=N Stretch (Triazole Ring) | 1600 - 1450 |

| C-N Stretch | 1350 - 1000 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. Under electrospray ionization (ESI) conditions, the molecular ion of the free base [M+H]⁺ would be expected at m/z 113.08. The fragmentation pattern would likely involve the cleavage of the ethanamine side chain and fragmentation of the triazole ring.[5][6]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis and purification of this compound. Given its polar nature, both reversed-phase (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC) can be employed.

HPLC Method Selection

Recommended HPLC Protocol (HILIC)

-

Column: A HILIC column (e.g., silica, amide, or zwitterionic stationary phase).

-

Mobile Phase: A gradient of a high concentration of a polar organic solvent (e.g., acetonitrile) with a low concentration of an aqueous buffer (e.g., ammonium formate or ammonium acetate).

-

Detector: UV detection at a wavelength of approximately 210 nm, or a mass spectrometer for higher sensitivity and specificity.

-

Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent.

Conclusion

This compound is a valuable building block in drug discovery due to its favorable physicochemical properties and the versatile reactivity of its functional groups. This technical guide has provided a comprehensive overview of its key characteristics, from its molecular structure and physicochemical parameters to its spectroscopic signature and analytical methodologies. By leveraging the information and protocols outlined in this document, researchers can confidently utilize this compound in the synthesis of novel therapeutic agents. Further experimental validation of the predicted properties will undoubtedly enhance our understanding and expand the applications of this promising heterocyclic compound.

References

- Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (URL not available)

-

FT-IR spectra of control and treated 1,2,4-triazole. - ResearchGate. [Link]

-

Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed. [Link]

-

Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. [Link]

-

Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives - ResearchGate. [Link]

Sources

- 1. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanamine Dihydrochloride

This guide provides a comprehensive overview of the synthetic pathway for 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis is presented with a focus on the underlying chemical principles, providing researchers, scientists, and drug development professionals with a robust understanding of the methodology.

Introduction and Strategic Overview

This compound is a bifunctional molecule incorporating the versatile 1,2,4-triazole ring and a primary amine. The 1,2,4-triazole moiety is a well-known pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities.[1][2] The primary amine serves as a key functional handle for further molecular elaboration, making this compound a desirable starting material for the synthesis of more complex drug candidates.

The most logical and convergent synthetic strategy for this target molecule involves a two-step sequence:

-

N-Alkylation of 1,2,4-triazole: Introduction of a protected two-carbon spacer onto the N1 position of the 1,2,4-triazole ring.

-

Deprotection and Salt Formation: Removal of the protecting group to unveil the primary amine, followed by conversion to the stable dihydrochloride salt.

This approach is favored due to the ready availability of the starting materials and the generally high-yielding nature of the individual steps. A critical consideration in the first step is the regioselectivity of the alkylation, as 1,2,4-triazole possesses two potentially nucleophilic nitrogen atoms (N1 and N4).

Preferred Synthetic Pathway: The Gabriel Synthesis Approach

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, effectively avoiding the over-alkylation issues often encountered with other methods.[3] This pathway utilizes phthalimide as a protected source of ammonia.

Step 1: N-Alkylation of 1,2,4-triazole with N-(2-bromoethyl)phthalimide

In this key step, the sodium salt of 1,2,4-triazole is reacted with N-(2-bromoethyl)phthalimide. The use of a strong base to deprotonate the triazole ring enhances its nucleophilicity, facilitating the subsequent SN2 reaction.

Experimental Protocol: Synthesis of 2-(2-(1H-1,2,4-triazol-1-yl)ethyl)isoindoline-1,3-dione

| Reagent/Solvent | Molar Equiv. | Notes |

| 1,2,4-Triazole | 1.0 | Starting material |

| Sodium Hydride (60% in mineral oil) | 1.1 | Base for deprotonation |

| N,N-Dimethylformamide (DMF) | - | Anhydrous solvent |

| N-(2-bromoethyl)phthalimide | 1.0 | Alkylating agent |

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add 1,2,4-triazole (1.0 eq.) portionwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium salt of 1,2,4-triazole.

-

Cool the mixture back to 0 °C and add a solution of N-(2-bromoethyl)phthalimide (1.0 eq.) in anhydrous DMF dropwise.

-

Let the reaction mixture warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(2-(1H-1,2,4-triazol-1-yl)ethyl)isoindoline-1,3-dione as a solid.

Causality of Experimental Choices:

-

Sodium Hydride: A strong, non-nucleophilic base is chosen to ensure complete deprotonation of the 1,2,4-triazole, which has a pKa of approximately 10.26. This generates the highly nucleophilic triazolate anion.

-

DMF: A polar aprotic solvent is ideal for SN2 reactions as it solvates the cation (Na+) while leaving the anion (triazolate) relatively free and highly reactive.

-

N-(2-bromoethyl)phthalimide: This reagent provides the desired two-carbon ethyl spacer with a protected primary amine. The phthalimide group is a robust protecting group that is stable to the reaction conditions and can be removed in the subsequent step.

-

Regioselectivity: The alkylation of 1,2,4-triazole can potentially yield both N1 and N4 substituted products. However, studies have shown that the N1 isomer is generally the major product, especially under thermodynamic control.[2] The reaction conditions are optimized to favor the formation of the desired N1-alkylated product.

Step 2: Hydrazinolysis of the Phthalimide and Dihydrochloride Salt Formation

The phthalimide protecting group is efficiently removed by treatment with hydrazine hydrate in a process known as the Ing-Manske procedure. The resulting free amine is then converted to its dihydrochloride salt to improve its stability and handling characteristics.

Experimental Protocol: Synthesis of this compound

| Reagent/Solvent | Molar Equiv. | Notes |

| 2-(2-(1H-1,2,4-triazol-1-yl)ethyl)isoindoline-1,3-dione | 1.0 | Starting material from Step 1 |

| Hydrazine hydrate | 1.2 | Deprotecting agent |

| Ethanol | - | Solvent |

| Hydrochloric Acid (concentrated) | excess | For salt formation |

| Diethyl ether | - | For precipitation |

Procedure:

-

Dissolve 2-(2-(1H-1,2,4-triazol-1-yl)ethyl)isoindoline-1,3-dione (1.0 eq.) in ethanol.

-

Add hydrazine hydrate (1.2 eq.) to the solution and reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(1H-1,2,4-triazol-1-yl)ethanamine.

-

Dissolve the crude amine in a minimal amount of ethanol and cool in an ice bath.

-

Slowly add an excess of concentrated hydrochloric acid to the cooled solution with stirring.

-

Add diethyl ether to the mixture to induce precipitation of the dihydrochloride salt.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Causality of Experimental Choices:

-

Hydrazine Hydrate: Hydrazine is a strong nucleophile that effectively cleaves the imide bonds of the phthalimide group, releasing the primary amine.[4]

-

Ethanol: A common protic solvent that is suitable for refluxing with hydrazine and for the subsequent salt formation.

-

Hydrochloric Acid: Used to protonate the basic nitrogen atoms of the triazole ring and the primary amine, forming the stable and crystalline dihydrochloride salt.

-

Diethyl Ether: A non-polar solvent in which the ionic dihydrochloride salt is insoluble, thus facilitating its precipitation and isolation.

Alternative Synthetic Route: Reduction of a Nitrile Intermediate

An alternative approach to the target molecule involves the synthesis of 2-(1H-1,2,4-triazol-1-yl)acetonitrile, followed by its reduction to the corresponding primary amine.

Step 1: Synthesis of 2-(1H-1,2,4-triazol-1-yl)acetonitrile

This step is analogous to the first step of the Gabriel synthesis, where 1,2,4-triazole is alkylated with a suitable two-carbon electrophile, in this case, chloroacetonitrile.

Step 2: Reduction of the Nitrile

The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

While this route is viable, the Gabriel synthesis is often preferred due to the milder conditions of the deprotection step compared to the often-vigorous conditions required for nitrile reduction.

Visualization of the Synthetic Pathway

Caption: Preferred synthetic pathway for this compound.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving the N-alkylation of 1,2,4-triazole with N-(2-bromoethyl)phthalimide, followed by hydrazinolysis and salt formation. This guide provides a detailed, scientifically-grounded protocol that can be readily implemented in a laboratory setting. The presented methodology emphasizes safety, efficiency, and a thorough understanding of the underlying chemical principles, empowering researchers to confidently synthesize this valuable chemical building block.

References

-

Bo-Yang, Z., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 989278. Available at: [Link]

- Synthetic Communications, 1991, 21, 539. (This reference, while not fully accessible, is cited as a key source for the synthesis of the target molecule).

-

2-(1H-1,2,4-Triazol-1-yl)ethanamine. R&D Chemicals. Available at: [Link]

-

Bulger, P. G., et al. (2004). An Investigation into the Alkylation of 1,2,4-Triazole. Journal of the Chemical Society, Perkin Transactions 1, (18), 2845-2853. Available at: [Link]

-

Gabriel Synthesis. Wikipedia. Available at: [Link]

- Ing, H. R., & Manske, R. H. F. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society (Resumed), 2348-2351. (Historical reference for the hydrazinolysis step).

-

Rastogi, R., et al. (2013). Synthesis, Spectral Characterization and Ligation of N-[2-(Phenylseleno)ethyl]phthalimide. Journal of Crystallization Process and Technology, 3(1), 31-34. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 4. Synthesis of Phthaloylglycyl Hydrazide Derivatives: Selective Protection of Phthalimide Group from Hydrazinolysis | Bentham Science [eurekaselect.com]

An In-Depth Technical Guide to the Potential Mechanism of Action of 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride

A Note to the Researcher: Information regarding the specific mechanism of action for 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride is not extensively detailed in publicly available scientific literature. This guide, therefore, synthesizes information from studies on the broader class of 1,2,4-triazole-containing compounds to propose potential mechanisms and provide a framework for experimental investigation. The 1,2,4-triazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, known to impart a wide range of biological activities.[1] This document will explore these established activities to hypothesize the action of the subject compound.

Introduction: The 1,2,4-Triazole Scaffold as a Pharmacophore

The five-membered heterocyclic ring of 1,2,4-triazole is a cornerstone in the development of numerous therapeutic agents.[2] Its unique chemical properties, including its ability to participate in hydrogen bonding and hydrophobic interactions, allow it to bind to a variety of biological targets such as enzymes and receptors.[1] Compounds incorporating this scaffold have demonstrated a remarkable breadth of pharmacological activities, including antifungal, antibacterial, anticancer, and anticonvulsant effects.[2][3] The subject of this guide, this compound, by virtue of its 1,2,4-triazole core, is a valuable candidate for investigation into these and other potential therapeutic applications.

Postulated Mechanisms of Action Based on the 1,2,4-Triazole Core

Given the diverse bioactivities of 1,2,4-triazole derivatives, the mechanism of action for this compound could follow several potential pathways. The following sections outline these possibilities, drawing parallels from structurally related and well-characterized compounds.

Antifungal Activity: Inhibition of Lanosterol 14α-Demethylase

A primary and well-documented mechanism for antifungal triazoles is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By binding to the heme iron in the enzyme's active site, triazole compounds disrupt ergosterol production, leading to the accumulation of toxic sterol precursors and ultimately compromising fungal membrane integrity.

Hypothesized Signaling Pathway: Antifungal Action

Caption: Postulated modulation of GABA-A receptor activity.

Experimental Protocol: In Vivo Anticonvulsant Screening

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in animal models are standard preliminary screens for anticonvulsant activity.

Methodology:

-

Animal Model: Male ICR mice are commonly used.

-

Compound Administration: this compound is administered intraperitoneally at various doses. A vehicle control group receives the solvent alone.

-

Maximal Electroshock (MES) Test:

-

At the time of peak effect, a supramaximal electrical stimulus is delivered via corneal electrodes.

-

The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

-

-

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

A convulsant dose of pentylenetetrazole is injected subcutaneously.

-

The endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds within a 30-minute observation period.

-

-

Data Analysis: The dose of the compound that protects 50% of the animals (ED50) is calculated for each test.

Antitubercular Activity: Potential for Bioactivation

Recent research into 1,2,4-triazole-3-thiones has identified potent activity against Mycobacterium tuberculosis (Mtb). [4]For some nitro-containing analogues, the mechanism involves activation by the F420-dependent nitroreductase Ddn. While this compound does not contain a nitro group, the principle of targeting specific metabolic pathways in Mtb remains a plausible avenue for its potential antitubercular action. The compound could potentially inhibit other essential enzymes or be a substrate for a different activating enzyme.

Hypothesized Experimental Workflow: Antitubercular Target Identification

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(1H-1,2,4-triazol-1-yl)ethanamine Dihydrochloride

This guide provides a comprehensive technical framework for the synthesis, crystallization, and detailed crystal structure analysis of 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride. It is intended for researchers, scientists, and professionals in drug development who are engaged in the structural characterization of small organic molecules. This document moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale that guide experimental design and data interpretation, ensuring a robust and reproducible structural determination.

Introduction: The Scientific Imperative

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its metabolic stability and ability to act as a versatile hydrogen bond donor and acceptor. The title compound, 2-(1H-1,2,4-triazol-1-yl)ethanamine, combines this privileged heterocycle with a primary amine, a key functional group for forming salt derivatives to enhance solubility and bioavailability.

Understanding the three-dimensional structure of its dihydrochloride salt at the atomic level is paramount. Crystal structure analysis provides definitive insights into:

-

Molecular Conformation: The precise spatial arrangement of the molecule, which influences its interaction with biological targets.

-

Protonation Sites: Unambiguous identification of which nitrogen atoms (on the triazole ring and the ethylamine side chain) are protonated.

-

Intermolecular Interactions: A detailed map of the hydrogen bonding network and other non-covalent forces involving the organic cation and chloride anions. This network governs critical physicochemical properties such as solubility, stability, and hygroscopicity.

This guide outlines the complete workflow, from obtaining suitable single crystals to the final validation and interpretation of the crystal structure, adhering to the highest standards of scientific integrity.

Synthesis and Single Crystal Growth: The Foundation of Quality Data

A high-quality crystal is the single most important factor for a successful structure determination. The process begins with the synthesis of the parent compound and culminates in the meticulous growth of diffraction-quality single crystals.

Proposed Synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanamine

A common and effective method for synthesizing N-substituted triazoles is through the reaction of the triazole heterocycle with a suitable electrophile.

Reaction Scheme:

The resulting free base is then converted to the dihydrochloride salt by treatment with hydrochloric acid.

Protocol for Single Crystal Growth

Growing single crystals of amine hydrochlorides can be challenging due to their high solubility in polar solvents. The key is to achieve slow, controlled supersaturation.

Experimental Protocol: Slow Evaporation Method

-

Solvent Selection: Begin by dissolving a small amount (10-20 mg) of the synthesized this compound powder in a minimal volume of a polar solvent like methanol or ethanol at room temperature. The rationale here is to use a solvent in which the compound is reasonably soluble but not excessively so.

-

Inducing Supersaturation: Transfer the solution to a small, clean vial. The vial should be covered with a cap that is pierced with a needle or covered with parafilm with a few pinholes. This restricts the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench. Temperature fluctuations should be minimized.

-

Monitoring: Observe the vial daily for the formation of small, well-defined crystals. This process can take several days to weeks. The goal is to obtain crystals with clear facets and dimensions of approximately 0.1-0.3 mm in each direction.

Causality Behind Choices:

-

Slow Evaporation: This is the most common and often successful technique for small molecules. Rapid precipitation leads to polycrystalline powder, which is unsuitable for single-crystal X-ray diffraction (SCXRD).

-

Solvent System: If single solvents fail, a binary solvent system (e.g., methanol/diethyl ether) can be employed. The compound is dissolved in the "good" solvent (methanol), and the "poor" solvent (diethyl ether) is allowed to slowly diffuse into the solution, gradually reducing the overall solubility and inducing crystallization.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive technique for determining the atomic arrangement in a crystalline solid.[1][2] The workflow involves data collection, structure solution, and refinement.

The SCXRD Experimental Workflow

The logical flow from crystal to final structure is a multi-step process that requires careful execution and validation at each stage.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology

-

Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryoloop, and mounted on the goniometer head of the diffractometer. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal vibrations and potential radiation damage.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction patterns are collected on a detector. Modern diffractometers automate this process, optimizing the data collection strategy to ensure high completeness and redundancy.

-

Data Reduction: The raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, applying corrections for experimental factors (like Lorentz and polarization effects), and scaling the data. The output is a reflection file containing the Miller indices (h,k,l) and the corresponding intensity for each reflection.

-

Structure Solution: The "phase problem" is solved to obtain an initial electron density map. For small molecules, methods like Direct Methods or Charge Flipping are highly effective and are implemented in standard software packages (e.g., SHELXT). This initial solution usually reveals the positions of the heavier atoms (Cl, N, C).

-

Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares algorithm (e.g., using SHELXL). In this iterative process, atomic positions, and anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate geometric restraints.

-

Validation: The final structural model must be rigorously validated. The International Union of Crystallography (IUCr) provides a free checkCIF service that analyzes the crystallographic information file (CIF) for completeness, consistency, and potential issues.[3][4]

Structural Analysis and Interpretation

The refined crystal structure provides a wealth of information. The analysis focuses on both intramolecular geometry and the intermolecular packing arrangement.

Intramolecular Features

The primary result is the confirmation of the molecular structure, including the precise location of protonation. For this compound, we would expect protonation at the most basic sites: the primary amine and one of the triazole nitrogen atoms (likely N4, based on electronic considerations). Analysis of C-N, C-C, and N-N bond lengths and angles can reveal details about electron delocalization within the triazole ring.

Intermolecular Interactions: The Hydrogen Bonding Network

As a dihydrochloride salt, the crystal packing will be dominated by a robust network of hydrogen bonds. The protonated amine (-NH3+) and the protonated triazole ring (N-H) are strong hydrogen bond donors. The chloride anions (Cl-) are excellent hydrogen bond acceptors.

Key Expected Interactions:

-

N-H···Cl: Strong hydrogen bonds from the -NH3+ group to multiple chloride ions.

-

N-H···Cl (Triazole): A strong hydrogen bond from the protonated triazole nitrogen to a chloride ion.

-

C-H···Cl: Weaker C-H···Cl interactions from the ethyl chain and triazole ring may also be present, contributing to the overall stability of the crystal lattice.

Caption: Key Hydrogen Bonds in the Dihydrochloride Salt Crystal Lattice.

Data Presentation and Reporting

Clear and standardized reporting of crystallographic data is essential for scientific communication and reproducibility.[5][6] Data should be deposited in a public database, such as the Cambridge Structural Database (CSD), which serves as the world's repository for small-molecule organic and metal-organic crystal structures.[7][8][9][10]

Table 1: Hypothetical Crystal Data and Structure Refinement Details

| Parameter | Value |

| Compound | This compound |

| Formula | C₄H₁₀Cl₂N₄ |

| Formula Weight | 185.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 12.345(5) |

| c (Å) | 7.987(2) |

| β (°) | 98.76(1) |

| Volume (ų) | 829.8(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.482 |

| Temperature (K) | 100(2) |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Reflections Collected | 7542 |

| Independent Reflections | 1895 [R(int) = 0.021] |

| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.089 |

| R indices (all data) | R₁ = 0.041, wR₂ = 0.095 |

| Goodness-of-fit on F² | 1.05 |

Table 2: Hypothetical Hydrogen Bond Geometry (Å, °)

| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |

| N(3)—H(3A)···Cl(1) | 0.91 | 2.25 | 3.145(2) | 168 |

| N(3)—H(3B)···Cl(2) | 0.91 | 2.31 | 3.201(2) | 164 |

| N(4)—H(4)···Cl(1)ⁱ | 0.88 | 2.18 | 3.054(2) | 175 |

| Symmetry codes apply to atom A. |

Conclusion

The crystal structure analysis of this compound provides indispensable knowledge for understanding its fundamental chemical and physical properties. By following a rigorous, well-reasoned experimental workflow—from meticulous single crystal growth to comprehensive data analysis and validation—researchers can obtain a definitive three-dimensional model of the molecule. This structural blueprint is crucial for rational drug design, formulation development, and establishing structure-property relationships that accelerate the journey from molecule to medicine.

References

-

Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD).

-

Physical Sciences Data-science Service. Cambridge Structural Database (CSD).

-

UMass Dartmouth Library. Cambridge Structural Database.

-

MIT Information Systems & Technology. Cambridge Structural Database.

-

International Union of Crystallography (IUCr). Crystallographic Information Framework (CIF).

-

re3data.org. Cambridge Structural Database.

-

International Union of Crystallography (IUCr). IUCrData - Notes for Authors.

-

International Union of Crystallography (IUCr). Publication standards for crystal structures.

-

International Union of Crystallography (IUCr) Journals. Standards for Crystallographic Publishing.

-

Grazulis, S. et al. (2023). The interoperability of crystallographic data and databases. Acta Crystallographica Section A: Foundations and Advances.

-

Płotka-Wasylka, J. et al. (2012). Powder diffraction investigations of some organic hydrochlorides. Powder Diffraction.

-

Tymińska, K. et al. (2013). Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. Forensic Science International.

-

Infantes, L. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals.

-

Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

-

PubChem. 2-(1h-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride.

-

BLDpharm. This compound.

Sources

- 1. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction | MDPI [mdpi.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. iucr.org [iucr.org]

- 4. iucr.org [iucr.org]

- 5. iucrdata.iucr.org [iucrdata.iucr.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 8. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]

- 9. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]

- 10. Cambridge Structural Database | re3data.org [re3data.org]

material safety data sheet for 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride

An In-depth Technical Guide to the Safe Handling and Application of 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride

A Note on This Document

As a Senior Application Scientist, it is imperative to preface this guide with a note on data sourcing. This compound is a specialized reagent. While direct, comprehensive safety and toxicological data for this specific molecule is not extensively published, this guide has been constructed by synthesizing information from supplier data for the compound itself and by leveraging safety data sheets (SDS) for structurally analogous triazole-containing compounds. This approach, known as "read-across," is a scientifically valid method for inferring the hazard profile of a substance in the absence of complete direct data. All information is presented with the utmost scientific integrity, and sources are meticulously cited.

Introduction and Chemical Profile

This compound is a heterocyclic amine of significant interest to the pharmaceutical and agrochemical research sectors. Its structural motif, featuring a triazole ring linked to an ethanamine side chain, makes it a valuable building block in the synthesis of bioactive molecules. The triazole moiety is a well-known pharmacophore, contributing to the biological activity of numerous antifungal agents and central nervous system (CNS) active drugs. The ethanamine portion provides a reactive handle for further chemical modifications, allowing for its incorporation into larger, more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, safe handling procedures, and emergency protocols, designed for researchers and drug development professionals. The dihydrochloride salt form generally confers greater stability and aqueous solubility compared to the free base.

Chemical Identity and Properties

A clear understanding of the fundamental physicochemical properties of a compound is the foundation of its safe and effective use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 51444-26-9 | [1] |

| Molecular Formula | C₄H₁₀Cl₂N₄ | [1] |

| Molecular Weight | 185.06 g/mol | [1] |

| Appearance | Solid (Assumed) | Inferred |

| Solubility | Soluble in water (inferred from salt form) | Inferred |

| Storage Conditions | Room temperature, under inert gas | [1] |

Hazard Identification and GHS Classification

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[2]

-

Skin Irritation (Category 2) : Causes skin irritation.[2][3]

-

Serious Eye Irritation (Category 2) : Causes serious eye irritation.[2][3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[2][3]

GHS Pictograms and Hazard Statements

The following pictograms and statements should be considered when handling this compound:

Caption: GHS Pictogram and associated hazard statements.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, a stringent set of handling protocols must be observed. The causality behind these recommendations is to minimize all potential routes of exposure: dermal, ocular, and respiratory.

Engineering Controls

-

Fume Hood: All weighing and handling of the solid material or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]

-

Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of airborne contaminants.[3]

Personal Protective Equipment (PPE) Workflow

The selection and use of PPE is the final barrier between the researcher and the chemical.

Caption: Standard workflow for donning and doffing PPE.

-

Eye and Face Protection : Chemical safety goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.[3][4]

-

Skin Protection : A standard laboratory coat must be worn and kept buttoned.[3]

-

Hand Protection : Chemically resistant gloves, such as nitrile, are required. Gloves should be inspected for integrity before use and changed immediately if contaminated.[3][5]

-

Respiratory Protection : If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an appropriate particulate filter is necessary.[6]

Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical.

Exposure Response Protocol

Caption: First aid measures following different routes of exposure.

-

Inhalation : If inhaled, move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical attention.[3]

-

Skin Contact : Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation develops, seek medical advice.[3][4]

-

Eye Contact : Rinse cautiously with water for at least 15 minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4]

-

Ingestion : If swallowed, rinse the mouth with water. Immediately call a poison center or doctor.[2][4] Do not induce vomiting.

Spill and Leak Containment

-

Small Spills : For small spills of the solid, carefully sweep or vacuum the material, avoiding dust generation. Place it into a suitable, labeled container for disposal.[3]

-

Large Spills : Evacuate the area. Prevent further leakage if it is safe to do so. Do not allow the substance to enter drains. Absorb any solutions with an inert material (e.g., sand, vermiculite) and collect for disposal.[2]

-

Ventilation : Ensure the area is well-ventilated after a spill.

Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

-

Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5] The supplier recommends storage at room temperature under an inert atmosphere.[1]

-

Incompatible Materials : Keep away from strong oxidizing agents.[2]

-

Hazardous Decomposition Products : Under fire conditions, hazardous decomposition products may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[4]

Toxicological and Ecological Information

-

Toxicological Data : No specific toxicological studies have been published for this compound. The hazard assessment is based on the GHS classifications of similar compounds, which indicate potential for irritation and harm if swallowed.[2]

-

Ecological Data : No specific ecological data is available. As a precautionary measure, prevent the release of this compound into the environment, as it may be harmful to aquatic life.[7]

Disposal Considerations

-

Waste Disposal : All chemical waste must be disposed of in accordance with local, state, and federal regulations.[5] Do not dispose of it with regular trash or pour it down the drain. Waste material should be handled by a licensed professional waste disposal service.

-

Contaminated Packaging : Empty containers may retain product residue and should be treated as hazardous waste.[5]

References

Sources

2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride solubility in DMSO and water

An In-depth Technical Guide to the Solubility of 2-(1H-1,2,4-triazol-1-yl)ethanamine Dihydrochloride in DMSO and Water

Authored by: A Senior Application Scientist

Abstract

Introduction to this compound

2-(1H-1,2,4-triazol-1-yl)ethanamine is a heterocyclic compound featuring a triazole ring linked to an ethanamine side chain. In its dihydrochloride salt form, the two basic nitrogen atoms of the ethanamine moiety are protonated and associated with two chloride counter-ions. This structural motif is of significant interest in medicinal chemistry, as triazole derivatives are known to exhibit a wide range of biological activities. The solubility of this compound is a critical parameter that influences its utility in various applications, from in vitro biological screening to formulation development.

The choice of solvent is paramount in the early stages of drug discovery. Water is the universal biological solvent, and aqueous solubility is often a prerequisite for oral bioavailability. DMSO, on the other hand, is a powerful and versatile polar aprotic solvent widely used to dissolve a broad spectrum of compounds for initial in vitro assays and for creating high-concentration stock solutions.[[“]][2][3][4] A thorough understanding of the solubility of this compound in both solvents is therefore essential for its effective application.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by its molecular structure and the nature of the solvent. The principle of "like dissolves like" provides a foundational framework for predicting solubility.[5]

Molecular Structure Analysis:

-

1,2,4-Triazole Ring: The triazole ring is a polar aromatic heterocycle containing three nitrogen atoms. This ring system can participate in hydrogen bonding, contributing to its solubility in polar solvents.[6] The parent 1H-1,2,4-triazole is known to be very soluble in water.[6]

-

Ethanamine Side Chain: The ethylamine portion of the molecule contains a primary amine, which is a basic and polar functional group capable of acting as a hydrogen bond donor and acceptor.

-

Dihydrochloride Salt Form: The formation of a dihydrochloride salt significantly enhances the polarity of the molecule. The two protonated amine groups and the two chloride anions introduce ionic character, which strongly favors interaction with polar solvents.

Based on this analysis, this compound is predicted to be a highly polar, ionic compound.

Predicted Solubility in Water

The presence of multiple polar functional groups and, most importantly, the ionic nature of the dihydrochloride salt, strongly suggests high solubility in water . Water is a polar protic solvent with a high dielectric constant, making it an excellent solvent for ionic compounds. The dissolution process in water will involve the dissociation of the salt into the protonated diamine cation and two chloride anions, which will be effectively solvated by water molecules through strong ion-dipole interactions.

Caption: Dissolution and solvation of the dihydrochloride salt in water.

Predicted Solubility in DMSO

Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent.[2][3] Its amphiphilic nature, with a polar sulfinyl group and two nonpolar methyl groups, allows it to dissolve a wide variety of both polar and nonpolar compounds.[[“]] DMSO is an excellent solvent for salts because the highly polar S=O group can effectively solvate cations, while the less polar methyl groups can interact with the nonpolar parts of a molecule. Given the polar and ionic character of this compound, it is expected to have good solubility in DMSO .

Caption: Solvation of the dihydrochloride salt in DMSO.

Summary of Predicted Solubility

| Solvent | Predicted Solubility | Rationale |

| Water | High | Polar protic solvent, ideal for dissolving ionic salts through strong ion-dipole interactions. |

| DMSO | Good to High | Highly polar aprotic solvent, capable of solvating both cations and anions effectively.[[“]][2][3][4] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, an empirical approach is necessary. The following is a generalized and robust protocol based on the isothermal equilibrium method, which is a gold standard for solubility determination.

Materials and Equipment

-

This compound (analytical grade)

-

Dimethyl Sulfoxide (DMSO), anhydrous (HPLC grade)

-

Deionized water (Type I)

-

Analytical balance (readability ± 0.1 mg)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Constant temperature shaker or water bath

-

Centrifuge

-

Calibrated pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.

Experimental Workflow

Caption: Workflow for experimental solubility determination.

Step-by-Step Procedure

-

Preparation of Calibration Standards: Prepare a series of standard solutions of the compound in the chosen solvent (water or DMSO) at known concentrations. These will be used to generate a calibration curve for the analytical method.

-

Sample Preparation: To a series of vials, add an excess amount of this compound. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

-

Solvent Addition: Accurately pipette a precise volume (e.g., 1.0 mL) of the desired solvent (water or DMSO) into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After the equilibration period, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To avoid disturbing the solid pellet, take the sample from the upper portion of the supernatant. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles. Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC method or another suitable analytical technique.

-

Calculation: The solubility (S) is calculated using the following formula:

S = C × DF

Where:

-

C is the concentration of the diluted sample determined from the calibration curve.

-

DF is the dilution factor.

-

Conclusion

This compound is predicted to be a highly polar compound with excellent solubility in water and good to high solubility in DMSO. This favorable solubility profile is attributed to its ionic nature as a dihydrochloride salt and the presence of multiple polar functional groups capable of engaging in strong intermolecular interactions with these polar solvents. While theoretical predictions provide a valuable starting point, for applications requiring precise concentrations, the experimental protocol outlined in this guide offers a robust framework for determining the quantitative solubility of this compound. The resulting data will be invaluable for guiding its use in biological assays, formulation studies, and other areas of pharmaceutical research.

References

- Consensus. (n.d.). Does DMSO have the ability to dissolve both polar and nonpolar compounds?

- ChemicalBook. (2023, December 27). Dimethyl Sulfoxide: A Widely Used Polar Aprotic Solvent.

- Sciencemadness Wiki. (2021, March 28). Dimethyl sulfoxide.

- Wikipedia. (n.d.). Dimethyl sulfoxide.

- Quora. (2018, April 7). Why is dimethyl sulfoxide a very good solvent for polar and ionic materials?

- National Institutes of Health. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.

Sources

- 1. consensus.app [consensus.app]

- 2. Dimethyl Sulfoxide: A Widely Used Polar Aprotic Solvent_Chemicalbook [chemicalbook.com]

- 3. Dimethyl sulfoxide - Sciencemadness Wiki [sciencemadness.org]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Therapeutic Frontier: A Technical Guide to the Potential of 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride and its Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Uncharted Potential of a Core Triazole Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs with a broad spectrum of activities, including antifungal, anticancer, and antiviral properties.[1][2][3] This guide focuses on the potential therapeutic applications of a specific, yet under-explored, building block: 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride . While direct, in-depth research on the standalone therapeutic efficacy of this parent compound is nascent, its structural motif is a critical pharmacophore. This document will, therefore, serve as a technical exploration of the established therapeutic avenues for its derivatives, providing a predictive framework and methodological guidance for future research into the parent compound itself.

The inherent properties of the 1,2,4-triazole ring, such as its capacity for hydrogen bonding, dipole interactions, and metabolic stability, make it a privileged scaffold in drug design.[3] The ethanamine side chain introduces a primary amine group, a versatile functional handle for derivatization and a key feature for interacting with biological targets. One commercial supplier notes its application as a precursor in the synthesis of compounds with potential activity in the central nervous system, suggesting its ability to be modified to cross the blood-brain barrier for treating neurological conditions like depression, anxiety, or epilepsy.[4]

This guide will synthesize the available information on closely related 1,2,4-triazole derivatives to illuminate the most promising therapeutic trajectories for this compound. We will delve into established mechanisms of action, provide detailed experimental protocols for evaluating biological activity, and present a forward-looking perspective on its potential in drug discovery.

I. The Triazole Pharmacophore: A Foundation of Diverse Biological Activity

The therapeutic versatility of the 1,2,4-triazole core is well-documented. Its derivatives have been successfully developed into potent therapeutic agents across multiple disease areas.

A. Antifungal Applications: Targeting Ergosterol Biosynthesis

A significant class of triazole-based drugs exerts its antifungal effects by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and compromises membrane integrity, ultimately inhibiting fungal growth.

Key Mechanistic Insights:

-

The nitrogen atoms of the triazole ring coordinate with the heme iron atom in the active site of CYP51, potently inhibiting its enzymatic activity.

-

Structural modifications to the triazole scaffold can enhance selectivity for fungal CYP51 over its human counterparts, thereby reducing off-target effects and improving the safety profile.

B. Anticancer Potential: A Multi-pronged Approach

Derivatives of 1,2,4-triazole have demonstrated promising anticancer activity through various mechanisms:

-

Enzyme Inhibition: Certain triazole compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and histone deacetylases.

-

Receptor Antagonism: Modification of the triazole core can yield potent antagonists for receptors that are overexpressed in cancer cells, such as the estrogen receptor.

-

Induction of Apoptosis: Some 1,2,4-triazole derivatives have been shown to induce programmed cell death in cancer cells by modulating apoptotic pathways. For instance, certain 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have displayed potent activity against MCF-7 and HCT-116 cancer cell lines.[3]

C. Antimicrobial Activity: A Scaffold for Novel Antibiotics

The emergence of multidrug-resistant bacteria necessitates the development of new classes of antibiotics. The 1,2,4-triazole scaffold has proven to be a valuable starting point for the design of novel antibacterial agents.[1] Thiol-linked 1,2,4-triazole moieties, in particular, have shown significant biological relevance.[1]

Illustrative Workflow for a Research Program:

Caption: A generalized workflow for the discovery and development of novel therapeutics derived from this compound.

II. Methodologies for Therapeutic Evaluation

A robust and well-defined set of experimental protocols is essential for the systematic evaluation of the therapeutic potential of novel 2-(1H-1,2,4-triazol-1-yl)ethanamine derivatives.

A. Antifungal Susceptibility Testing

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and widely accepted technique for determining the in vitro antifungal activity of a compound.

Materials:

-

Test compound (derivatives of this compound)

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer (for reading absorbance at 530 nm)

-

Positive control (e.g., Fluconazole)

-

Negative control (medium only)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in the 96-well plates. The final concentration range should be sufficient to determine the MIC.

-

Prepare a fungal inoculum suspension and adjust its concentration to a standard density (e.g., 0.5-2.5 x 10³ CFU/mL).

-

Add the fungal inoculum to each well of the microtiter plate, except for the negative control wells.

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% inhibition) compared to the growth control. Growth can be assessed visually or by measuring the absorbance at 530 nm.

B. In Vitro Anticancer Activity Assessment

Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Test compound

-

Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

C. Antibacterial Activity Screening

Similar to the antifungal susceptibility testing, a broth microdilution assay can be adapted to determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

III. Data Presentation and Interpretation

For a clear and comparative analysis of the biological activity of a series of synthesized derivatives, data should be systematically organized.

Table 1: Hypothetical In Vitro Activity Data for 2-(1H-1,2,4-triazol-1-yl)ethanamine Derivatives

| Compound ID | R-Group Modification | Antifungal MIC (µg/mL) vs. C. albicans | Anticancer IC₅₀ (µM) vs. MCF-7 | Antibacterial MIC (µg/mL) vs. S. aureus |

| Parent | -H | >128 | >100 | >128 |

| DERIV-01 | -CH₂(C₆H₅) | 16 | 25.4 | 64 |

| DERIV-02 | -C(O)C₆H₅ | 32 | 12.8 | 32 |

| DERIV-03 | -CH₂(4-Cl-C₆H₄) | 8 | 8.2 | 16 |

| Fluconazole | N/A | 2 | N/A | N/A |

| Doxorubicin | N/A | N/A | 0.5 | N/A |

| Ciprofloxacin | N/A | N/A | N/A | 1 |

Note: This table presents hypothetical data for illustrative purposes.

IV. Future Directions and Authoritative Grounding

The therapeutic potential of this compound lies in its role as a versatile starting material for the synthesis of novel bioactive molecules. Future research should focus on:

-

Rational Drug Design: Employing computational modeling and structure-activity relationship (SAR) studies to design derivatives with enhanced potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which active derivatives exert their therapeutic effects. This could involve target identification and validation studies, as well as an analysis of downstream signaling pathways.

-

Preclinical Development: Advancing promising lead compounds through a comprehensive preclinical evaluation, including in vivo efficacy studies in relevant animal models and detailed toxicological assessments.

Signaling Pathway Visualization:

Sources

- 1. Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

Spectroscopic Characterization of 2-(1H-1,2,4-triazol-1-yl)ethanamine Dihydrochloride: An In-depth Technical Guide

Introduction

2-(1H-1,2,4-triazol-1-yl)ethanamine and its salts are heterocyclic compounds of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole moiety is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities, including antifungal, antiviral, and anticancer properties. The ethanamine side chain provides a versatile point for further chemical modification, allowing for the synthesis of a broad range of derivatives with tailored pharmacological profiles.

Accurate structural elucidation and purity assessment are paramount in the drug discovery and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the unambiguous characterization of such novel chemical entities. This comprehensive technical guide provides a detailed exposition of the NMR and mass spectrometry data for 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride. The causality behind experimental choices and the interpretation of spectral data are discussed, offering field-proven insights for researchers and scientists in the pharmaceutical industry.

Analytical Workflow: A Self-Validating System

The characterization of a novel compound like this compound follows a logical and self-validating workflow. Each analytical step provides a piece of the structural puzzle, and the congruence of data from different techniques reinforces the final structural assignment.

The Role of 2-(1H-1,2,4-triazol-1-yl)ethanamine as a Bidentate Copper Ligand: Synthesis, Characterization, and Applications

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive examination of 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride, a versatile bidentate ligand, and its coordination chemistry with copper. The 1,2,4-triazole moiety, a privileged scaffold in medicinal and materials chemistry, offers multiple nitrogen atoms for metal coordination, enabling the formation of stable and functionally diverse metal complexes.[1][2] This guide delves into the synthesis of the ligand, the preparation of its copper(II) complexes, and the critical techniques for their structural and spectroscopic characterization. We further explore the functional implications of this coordination, focusing on the catalytic potential of the resulting copper complexes in industrially relevant oxidation reactions and their emerging applications in drug development.[3][4] Detailed, field-tested protocols for synthesis, characterization, and application-based assays are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this compelling ligand-metal system.

Chapter 1: Introduction to 1,2,4-Triazole-Copper Coordination Chemistry

The coordination chemistry of transition metals with nitrogen-containing heterocyclic ligands is a cornerstone of modern inorganic and medicinal chemistry. Among these, the 1,2,4-triazole ring has emerged as a particularly potent and versatile coordinating agent.[1][2]

The 1,2,4-Triazole Moiety: A Privileged Ligand Scaffold

The 1,2,4-triazole ring contains three nitrogen atoms, two of which (N2 and N4) are pyridine-like and readily available for metal coordination. This structural feature allows 1,2,4-triazoles to act as monodentate, bidentate, or bridging ligands, leading to the formation of mononuclear, binuclear, or polymeric coordination compounds.[3][5] The ability of the triazole ring to act as a bridge between two metal centers, typically via its N1 and N2 atoms, is a well-documented phenomenon that facilitates the study of magnetic exchange interactions between copper(II) ions.[3][6] The electronic properties of the triazole ring, characterized by an electron-withdrawing effect, also influence the stability and reactivity of the resulting metal complexes.[6]

Coordination Modes with Copper Ions

Copper(II), with its d⁹ electron configuration, exhibits significant coordination flexibility, commonly forming four-, five-, or six-coordinate complexes with geometries ranging from square planar and tetrahedral to square pyramidal and octahedral.[7][8] When coordinated with 1,2,4-triazole derivatives, copper can form a variety of structures. In the case of 2-(1H-1,2,4-triazol-1-yl)ethanamine, the ethylamine sidechain introduces a primary amine, a strong σ-donor, which can coordinate to the copper center along with one of the triazole nitrogens (likely N4) to form a stable five- or six-membered chelate ring. This bidentate N,N-coordination is fundamental to the stability and subsequent reactivity of the complex.

Figure 1: Logical workflow of bidentate chelation.

Chapter 2: The Ligand: 2-(1H-1,2,4-triazol-1-yl)ethanamine

A thorough understanding of the ligand's properties is paramount to predicting and interpreting its coordination behavior.

Physicochemical Properties

The dihydrochloride salt form of the ligand is typically used due to its enhanced stability and solubility in polar solvents.

| Property | Value | Source |

| Chemical Formula | C₄H₈N₄·2HCl | Inferred |

| Molecular Weight | 185.05 g/mol | Inferred |

| Appearance | White to off-white solid | [9] |

| Key Functional Groups | 1,2,4-Triazole Ring, Primary Amine | Chemical Structure |

| Coordination Sites | Triazole Nitrogen (N4), Amine Nitrogen (NH₂) | Chemical Rationale |

Synthesis Protocol

The synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanamine can be achieved through the alkylation of 1,2,4-triazole with a suitable 2-aminoethyl precursor bearing a leaving group. A common and effective precursor is 2-chloroethylamine hydrochloride.

Expert Insight: The choice of a strong, non-nucleophilic base like sodium hydride is critical to deprotonate the triazole ring effectively without competing in the subsequent substitution reaction. Anhydrous DMF is used as the solvent to ensure the reactivity of the hydride and to solubilize the triazole anion.

Protocol 2.2.1: Synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanamine

-

Materials: 1H-1,2,4-triazole, Sodium Hydride (60% dispersion in mineral oil), Anhydrous N,N-Dimethylformamide (DMF), 2-Chloroethylamine hydrochloride, Diethyl ether, Methanolic HCl.

-

Deprotonation: Under an inert atmosphere (N₂ or Ar), suspend 1H-1,2,4-triazole (1.0 eq) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise over 30 minutes, allowing for the cessation of hydrogen gas evolution between additions.

-

Alkylation: To the resulting sodium triazolide solution, add 2-chloroethylamine hydrochloride (1.0 eq). Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up and Extraction: Quench the reaction by slowly adding water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: The crude product can be purified via column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether and add a solution of methanolic HCl to precipitate the dihydrochloride salt. Filter and dry the solid under vacuum.

-

Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10]

Chapter 3: Synthesis and Structural Elucidation of Copper(II) Complexes

The reaction of the ligand with a copper(II) salt, such as CuCl₂·2H₂O, readily forms the coordination complex. The stoichiometry and reaction conditions can be tuned to favor specific structures.

Experimental Protocol: Synthesis of a Dichloro[2-(1H-1,2,4-triazol-1-yl)ethanamine]copper(II) Complex

This protocol describes a standard synthesis for a mononuclear copper(II) complex.

-

Materials: this compound (L·2HCl), Copper(II) chloride dihydrate (CuCl₂·2H₂O), Methanol.

-

Ligand Preparation: Dissolve L·2HCl (1.0 eq) in methanol. To this solution, add a methanolic solution of a suitable base (e.g., sodium methoxide, 2.0 eq) to generate the free base in situ.

-

Complexation: In a separate flask, dissolve CuCl₂·2H₂O (1.0 eq) in methanol. Add the copper solution dropwise to the ligand solution with constant stirring.

-

Crystallization: A precipitate (typically blue or green) should form immediately or upon standing. The reaction mixture can be gently heated to ensure complete reaction and then allowed to cool slowly to promote crystallization.

-

Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold methanol, followed by diethyl ether.

-

Drying: Dry the complex in a desiccator over silica gel.

-

Self-Validation: The formation of a colored precipitate is the primary indicator of complexation. The yield should be recorded. Characterization by FT-IR will confirm the coordination of the ligand to the copper center.

Core Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the coordination of the ligand and elucidating the geometry of the copper center.[11][12]

3.2.1 Fourier-Transform Infrared (FT-IR) Spectroscopy